molecular formula C14H15N3O2S B2609533 4-(Benzo[d]thiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one CAS No. 941958-30-1

4-(Benzo[d]thiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one

Cat. No. B2609533
CAS RN: 941958-30-1
M. Wt: 289.35
InChI Key: GEWGQBISFWBVLZ-UHFFFAOYSA-N
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Description

“4-(Benzo[d]thiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Antitubercular Activity

IT10 exhibits promising antitubercular properties. In vitro studies demonstrated that IT10 effectively inhibits Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). Specifically:

Selective Inhibition of Mtb

IT10 and related benzo-[d]-imidazo-[2,1-b]-thiazole derivatives selectively target Mtb while showing no activity against non-tuberculous mycobacteria (NTM). This selectivity is crucial for effective TB treatment .

Molecular Docking Studies

Computational studies involving molecular docking and dynamics were conducted to understand the binding pattern and stability of IT10 with the target protein Pantothenate synthetase of Mtb . These insights aid in drug design and optimization .

Anticancer Potential

While not extensively studied, IT10’s structural features suggest potential anticancer activity. Further investigations are warranted to explore its effects on cancer cell lines .

Antimicrobial Properties

Thiazole derivatives, including IT10, often exhibit antimicrobial activity. Compound 4, with a 3,4-dimethoxyphenyl moiety, demonstrated potent inhibitory activity against various microorganisms .

Antioxidant Properties

Although not directly reported for IT10, related thiazole derivatives have shown antioxidant properties. For example, compound (3.4.2) exhibited excellent superoxide anion scavenging activity .

Future Directions

Benzothiazole derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules, including “4-(Benzo[d]thiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one”.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit a wide range of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Benzothiazole derivatives have been reported to have various biological effects, which suggests that they may interact with their targets in several ways .

Biochemical Pathways

Benzothiazole derivatives have been associated with a variety of biological activities , indicating that they may influence multiple biochemical pathways.

Result of Action

Benzothiazole derivatives have been associated with various biological activities , suggesting that they may have multiple effects at the molecular and cellular levels.

properties

IUPAC Name

4-(1,3-benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-14(2)13(19)15-7-8-17(14)12(18)11-16-9-5-3-4-6-10(9)20-11/h3-6H,7-8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWGQBISFWBVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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